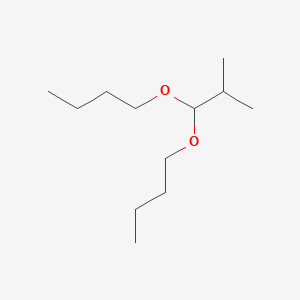
1,1-Dibutoxy-isobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutoxy-isobutane is an organic compound with the molecular formula C₁₂H₂₆O₂. It is also known by its IUPAC name, 1-(1-butoxy-2-methylpropoxy)butane. This compound is characterized by its two butoxy groups attached to an isobutane backbone. It is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibutoxy-isobutane can be synthesized through the reaction of isobutyraldehyde with n-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds via an acetal formation mechanism, where the aldehyde group of isobutyraldehyde reacts with the hydroxyl group of n-butyl alcohol to form the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of isobutyraldehyde and n-butyl alcohol into a reactor containing an acid catalyst. The reaction mixture is then heated to promote the formation of the acetal. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibutoxy-isobutane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted isobutanes depending on the nucleophile used.
Scientific Research Applications
1,1-Dibutoxy-isobutane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and fuels.
Mechanism of Action
The mechanism of action of 1,1-dibutoxy-isobutane involves its interaction with various molecular targets and pathways. In biochemical applications, the compound can act as a substrate for enzymes, leading to the formation of specific products. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,1-Diisobutoxy-butane: Similar structure but with isobutoxy groups instead of butoxy groups.
1,1-Dibutoxybutane: Similar structure but without the isobutane backbone.
Uniqueness
1,1-Dibutoxy-isobutane is unique due to its specific arrangement of butoxy groups on an isobutane backbone. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
13112-62-4 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1,1-dibutoxy-2-methylpropane |
InChI |
InChI=1S/C12H26O2/c1-5-7-9-13-12(11(3)4)14-10-8-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
CREOWTMHZJTOFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C(C)C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)
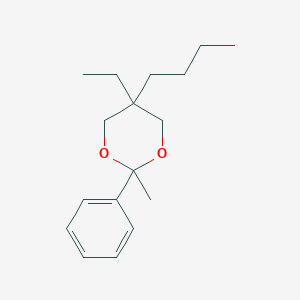
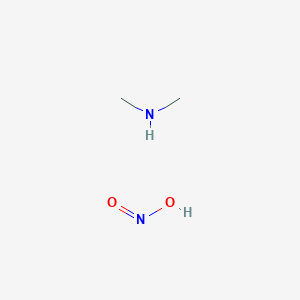
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)

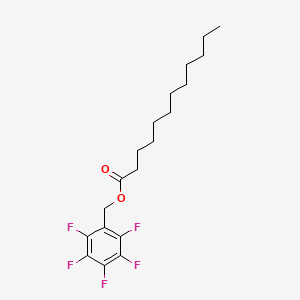
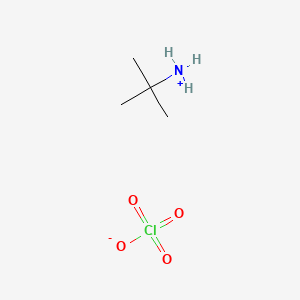
![1,2-Dichloro-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14720108.png)
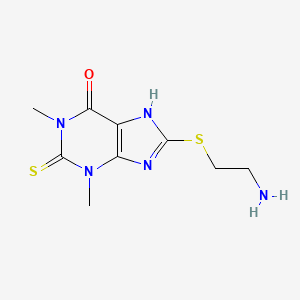


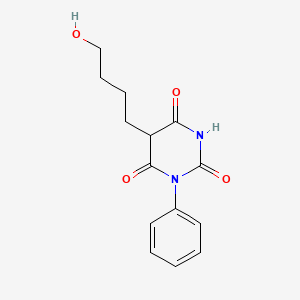
![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
